Suberosin

説明

特性

IUPAC Name |

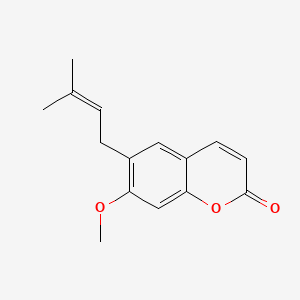

7-methoxy-6-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-10(2)4-5-11-8-12-6-7-15(16)18-14(12)9-13(11)17-3/h4,6-9H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZDAYHEZSRVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206820 | |

| Record name | Suberosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-31-7 | |

| Record name | Suberosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suberosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suberosin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Suberosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Suberosin, a prenylated coumarin, primarily targets the transcription factors NF-AT and NF-κB. These transcription factors play a crucial role in the regulation of genes that control immune responses, making them significant in the context of inflammation and immunity.

Mode of Action

This compound interacts with its targets, the transcription factors NF-AT and NF-κB, to suppress the proliferation of human peripheral blood mononuclear cells (PBMC) stimulated by phytohemagglutinin (PHA). This interaction results in the arrest of cell cycle progression from the G1 transition to the S phase.

Biochemical Pathways

This compound modulates several biochemical pathways, including the ACSL4-LPCAT3 and PI3K-AKT signaling pathways. The modulation of these pathways helps inhibit ferroptosis, a form of regulated cell death. Additionally, it downregulates the mRNA expressions of LOX, ACSL4, LPCAT3, promotes GPX4 activity, and upregulates mRNA levels of AKT/PI3K/GSK3β.

Result of Action

The action of this compound results in the inhibition of ferroptosis and the mitigation of cardiomyopathy in diabetic rats. It reduces MDA levels in heart tissue and serum iron concentration (biomarkers of ferroptosis), and helps retain the normal histoarchitecture of cardiomyocytes in diabetic rats.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, when this compound is allowed to stand in chloroform at room temperature with access to atmospheric oxygen, photooxidation occurs. .

生化学分析

Biochemical Properties

Suberosin is a lipid-phenolic biopolyester. It contains a variety of C16–C24 chain-length aliphatics, such as ω-hydroxy fatty acids, α,ω-dicarboxylic fatty acids, and primary fatty alcohols. It also contains high amounts of glycerol and phenolics, especially ferulic acid. The suberin polymer, which this compound is a part of, interacts with various enzymes including β-ketoacyl-CoA synthases, fatty acyl reductases, long-chain acyl-CoA synthetases, cytochrome P450 monooxygenases, glycerol 3-phosphate acyltransferases, and phenolic acyltransferases.

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to suppress the proliferation of human peripheral blood mononuclear cells. It also inhibits the expression of interleukin-2 (IL-2), interferon-g (IFN-g), and cyclins D3.

Molecular Mechanism

This compound’s molecular mechanism of action involves its interaction with various biomolecules. For instance, it has been found to inhibit the DNA binding activity and nuclear translocation of transcription factors NF-AT and NF-kB. It also decreases the rise in intracellular Ca2+ concentration in cells stimulated with phytohemagglutinin.

Dosage Effects in Animal Models

In animal models, specifically diabetic Sprague Dawley rats, this compound has been shown to have significant effects. Co-administration of this compound with thiazolidinedione mitigates thiazolidinedione-induced cardiomyopathy in these rats.

Metabolic Pathways

This compound is involved in various metabolic pathways. Phase I metabolism, especially hydroxylation, was found to provide a predominant metabolic pathway of this compound in human liver microsomes.

生物活性

Suberosin, a natural coumarin derivative primarily isolated from Citropsis articulata and Plumbago zeylanica, has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential anticancer properties. This article explores the biological activity of this compound through various studies, case reports, and experimental findings.

1. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, particularly in human peripheral blood mononuclear cells (PBMC). A study demonstrated that this compound inhibited the proliferation of PBMC stimulated by phytohemagglutinin (PHA). Key findings include:

- Cell Cycle Arrest : this compound caused an arrest in the cell cycle progression from the G1 phase to the S phase.

- Cytokine Production : It suppressed the transcription of interleukin-2 (IL-2) and interferon-γ (IFN-γ), as well as cyclins D3, E, A, and B, which are crucial for cell cycle regulation.

- Signal Transduction Pathways : this compound inhibited the nuclear translocation and DNA binding activity of transcription factors NF-AT and NF-κB, which are pivotal in inflammatory responses. Additionally, it decreased intracellular calcium concentration ([Ca²⁺]i) in activated PBMCs .

2. Antioxidant Activity

This compound also demonstrates antioxidant activity, which contributes to its protective effects against oxidative stress. In a rat model of sepsis-induced lung injury, this compound was shown to alleviate lung damage by reducing oxidative stress markers and pro-inflammatory cytokines. This suggests a potential therapeutic role in managing sepsis-related complications .

3. Inhibition of Cytochrome P450 Enzymes

Recent pharmacological studies have indicated that this compound selectively inhibits cytochrome P450 1A2 (CYP1A2), a critical enzyme involved in drug metabolism. The inhibition was found to be concentration-dependent with IC₅₀ values of approximately 9.39 μM. This interaction raises concerns regarding herb-drug interactions when this compound is co-administered with CYP1A2 substrates .

4. Anticancer Potential

This compound has been investigated for its anticancer properties across various cancer cell lines. Notable findings include:

- Cytotoxicity Against Cancer Cells : this compound exhibited cytotoxic effects on human cancer cell lines such as SH-SY5Y (neuroblastoma) and T24 (bladder cancer). The compound was found to induce apoptosis in these cells through mechanisms involving mitochondrial pathways and MAPK signaling .

- Mechanisms of Action : The anticancer activity is attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation, including ERK and p38 MAPK pathways .

5. Summary of Research Findings

The following table summarizes key research findings on this compound's biological activities:

科学的研究の応用

Anti-Cancer Properties

Suberosin has demonstrated significant potential in cancer treatment, particularly in enhancing the efficacy of conventional therapies.

Breast Cancer

A study investigated the effects of this compound on MCF-7 breast cancer cells. The findings indicated that this compound, when used in combination with radiotherapy or hyperthermia, amplified the induction of pro-apoptotic genes and reduced cell viability. This suggests that this compound can enhance the therapeutic efficiency of these treatments, making it a promising candidate for breast cancer therapy .

Peripheral Blood Mononuclear Cells

In another study, this compound inhibited the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated by phytohemagglutinin (PHA). The compound suppressed key cytokines and cyclins involved in cell cycle progression, indicating its potential as an immunomodulatory agent. The inhibition was linked to reduced intracellular calcium levels and decreased activation of NF-κB and NF-AT pathways .

Anti-Inflammatory Effects

This compound has shown promise in treating inflammatory conditions. A recent study highlighted its ability to attenuate rheumatoid arthritis symptoms in collagen-induced arthritis (CIA) mice. The treatment significantly reduced clinical symptoms and joint damage, suggesting that this compound may serve as a therapeutic agent for inflammatory diseases .

Anticoagulant Activity

Historically, this compound has been recognized for its anticoagulant properties. Research has characterized its metabolic pathway and identified several metabolites formed in human liver microsomes. These findings are crucial for understanding how this compound interacts with other drugs and its potential implications for herb-drug interactions .

Pharmacokinetics and Drug Interactions

Recent studies have focused on the pharmacokinetics of this compound, particularly its interaction with cytochrome P450 enzymes. This compound selectively inhibits CYP1A2, which could lead to significant herb-drug interactions when co-administered with other medications metabolized by this enzyme . Understanding these interactions is vital for safe therapeutic applications.

Data Summary Table

類似化合物との比較

Comparison with Structurally Similar Compounds

Osthol (C₁₅H₁₆O₃)

- Source : Prangos asperula .

- Structural distinction : Prenyl group at C-8 instead of C-4.

- Bioactivity: Antileishmanial activity: IC₅₀ = 14.40 µg/mL against Leishmania major, significantly stronger than suberosin (inactive) . Mechanism: Unknown, but positional isomerism of the prenyl group likely enhances antiparasitic efficacy .

- Pharmacokinetics: No reported CYP inhibition.

This compound Epoxide (C₁₅H₁₆O₅)

- Source : Photooxidation product of this compound in chloroform .

- Structural distinction : Epoxide group at the prenyl chain (C-1′,2′).

- Bioactivity :

Imperatorin (C₁₆H₁₄O₄)

- Source : Angelica dahurica .

- Structural distinction: Linear furanocoumarin with a geranyloxy substituent.

- Bioactivity: Phototoxic effects: Induces skin sensitization under UV light, unlike this compound . Antioxidant activity: Overlaps with this compound in chromatographic profiles but lacks immunosuppressive properties .

Comparison with Functionally Similar Compounds

Coumarin (C₉H₆O₂)

- Source : Widely distributed in plants.

- Functional overlap : Mosquito biting deterrent.

- Key differences: Larvicidal activity: Coumarin (LC₅₀ = 49.6 ppm) is 6× less potent than this compound . Immunomodulation: No reported effects on PBMC proliferation or cytokine production.

Rapamycin

- Functional overlap: Immunosuppression via cell cycle arrest (G0/G1 phase).

- Key differences :

Structural-Activity Relationship (SAR) Analysis

Pharmacokinetic and Toxicity Comparison

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Suberosin’s immunomodulatory effects, and what methodological considerations are critical for reproducibility?

- Answer: Human peripheral blood mononuclear cells (PBMCs) are the primary model for studying this compound’s effects on immune cell proliferation and cytokine production. Key steps include:

- PBMC Isolation: Density gradient centrifugation (e.g., Ficoll-Paque) to separate mononuclear cells from whole blood .

- Stimulation: Use of mitogens like phytohemagglutinin (PHA) to activate T cells, followed by treatment with this compound (typical concentrations: 6.25–100 μM) .

- Proliferation Assays: Tritiated thymidine uptake to measure DNA synthesis, with data normalized to vehicle controls (e.g., DMSO) .

- Validation: Include viability assays (e.g., trypan blue exclusion) to rule out cytotoxicity-driven effects .

Q. How is this compound isolated and purified from natural sources, and what analytical methods confirm its chemical identity?

- Answer: this compound is typically extracted from Plumbago zeylanica roots using ethanol, followed by sequential partitioning (n-hexane, ethyl acetate). Key steps:

- Chromatography: Dry flash column chromatography with gradient elution (n-hexane/EtOAc) to isolate fractions .

- Structural Confirmation: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify molecular structure (e.g., 1H NMR δ 1.67, 3.86 ppm for methyl groups; APCIMS m/z 245 [M+H]+) .

- Purity Assessment: Thin-layer chromatography (TLC) and HPLC to ensure ≥95% purity .

Q. What are the baseline pharmacological activities of this compound relevant to preclinical research?

- Answer: this compound exhibits:

- Anti-inflammatory Activity: Inhibition of PBMC proliferation via suppression of IL-2 and IFN-γ production .

- Anticoagulant Effects: Demonstrated in rodent models, though mechanisms (e.g., platelet aggregation pathways) require further study .

- Antiparasitic Activity: Larvicidal effects against Aedes aegypti (LC50: 8.1 ppm) .

Advanced Research Questions

Q. How does this compound modulate intracellular calcium ([Ca²⁺]i) signaling in activated PBMCs, and what are the downstream transcriptional consequences?

- Answer: this compound reduces PHA-induced Ca²⁺ mobilization, a critical step for NF-AT activation. Methodological insights:

- Calcium Imaging: Use Fluo-4 AM dye to quantify [Ca²⁺]i flux via fluorescence microscopy .

- Transcriptional Regulation: Electrophoretic mobility shift assays (EMSA) confirm reduced NF-AT/DNA binding, while RT-PCR shows downregulation of IL-2 and cyclins (D3, E, A, B) .

- Contradictions: While ERK phosphorylation is inhibited, p38 and JNK pathways remain unaffected, suggesting pathway-specificity .

Q. What experimental strategies resolve contradictions in this compound’s effects on MAPK signaling pathways?

- Answer: Discrepancies in MAPK data (e.g., ERK vs. p38/JNK) require:

- Time-Course Experiments: Assess phosphorylation at multiple timepoints (e.g., 5–60 mins post-PHA stimulation) .

- Inhibitor Studies: Co-treatment with MEK inhibitors (e.g., U0126) to isolate ERK’s role in cyclin expression .

- Single-Cell Analysis: Flow cytometry to evaluate heterogeneity in MAPK activation across PBMC subsets .

Q. How can researchers optimize in vitro models to study this compound’s dual roles in immune suppression and antiparasitic activity?

- Answer:

- Co-Culture Systems: Combine PBMCs with Plasmodium-infected erythrocytes to assess this compound’s antimalarial efficacy in an immune-active milieu .

- Dose-Response Profiling: Use gradient concentrations (e.g., 1–100 μM) to differentiate IC50 values for immunomodulatory vs. larvicidal effects .

- Transcriptomics: RNA-seq to identify shared/diverse gene targets (e.g., NF-κB in PBMCs vs. mosquito detoxification genes) .

Methodological Best Practices

- Data Reproducibility: Replicate experiments with PBMCs from ≥3 donors to account for inter-individual variability .

- Negative Controls: Include vehicle (DMSO) and mitogen-only groups to baseline activation effects .

- Ethical Compliance: Adhere to biosafety protocols when handling blood-derived cells or infectious agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。